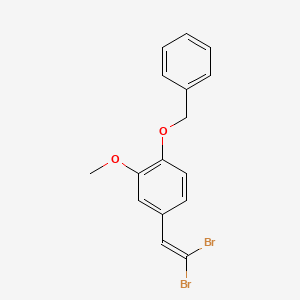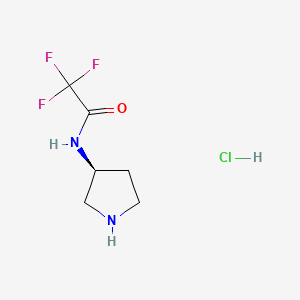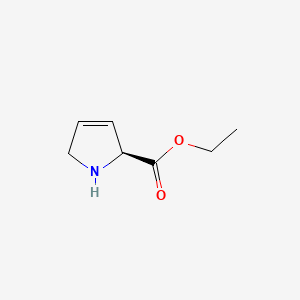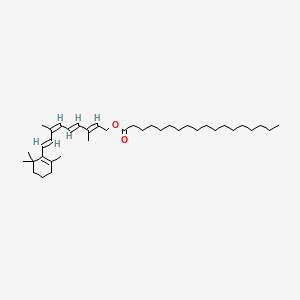
9-cis-Retinyl Stearate
Descripción general
Descripción
9-cis-Retinyl Stearate: is a derivative of vitamin A, specifically a retinoid ester formed by the esterification of 9-cis-retinol with stearic acid Retinoids are a class of chemical compounds that are vitamers of vitamin A or are chemically related to it They play crucial roles in vision, cellular differentiation, and proliferation
Aplicaciones Científicas De Investigación
Chemistry: 9-cis-Retinyl Stearate is used as a precursor in the synthesis of other retinoid compounds. It is also employed in studies involving the chemical behavior of retinoids and their derivatives.
Biology: In biological research, this compound is used to study the role of retinoids in cellular differentiation and proliferation. It is also used in experiments involving the visual cycle and retinoid metabolism.
Medicine: this compound has potential therapeutic applications in treating retinal diseases and skin disorders. It is being investigated for its role in modulating gene expression and its effects on cellular processes.
Industry: In the cosmetic industry, this compound is used in formulations for anti-aging and skin care products due to its ability to promote cell turnover and improve skin texture.
Mecanismo De Acción
Target of Action
The primary target of 9-cis-Retinyl Stearate is the retinoid cycle in the eye, where it serves as a precursor for the formation of the visual chromophore 11-cis-retinal . This chromophore is essential for the formation of visual pigments in photoreceptor cells, which initiate the process of transforming photons of light into electrical signals .
Mode of Action
This compound is a prodrug that is metabolically converted first to fatty acid esters and consequently to 9-cis-retinal . This conversion is facilitated by the enzyme RPE65 , which catalyzes the linked hydrolysis and isomerization reactions . The 9-cis-retinal then forms isorhodopsin, a light-sensitive pigment .
Biochemical Pathways
The compound affects the retinoid cycle , a critical biochemical pathway in the eye. This cycle involves the conversion of all-trans-retinyl esters to 11-cis-retinal, which is then used to form visual pigments .
Pharmacokinetics
The pharmacokinetics of this compound and its metabolites show considerable interpatient variability . The compound is administered orally, and its metabolite levels in plasma are highest when delivered in a soybean oil vehicle . Over time, the plasma area under the curve for this compound declines, indicating a decrease in systemic drug exposure with chronic dosing .
Result of Action
The administration of this compound leads to significant improvements in retinal function. Electroretinographic responses show dose-dependent improvement following treatment, and retinal morphology is preserved . In addition, treated mice perform better than control animals in vision-dependent behavioral tests .
Action Environment
The action of this compound is influenced by environmental factors such as diet, as vitamin A must be acquired from the diet . The ability to accumulate vitamin A stores lessens the need for routinely consuming vitamin A in the diet, providing a selective advantage to the organism . Either hypervitaminosis or hypovitaminosis can be harmful .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
9-cis-Retinyl Stearate interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of retinol and retinyl esters, which are essential components of mammalian physiology . The compound is also associated with the activation of retinoid X receptor (RXR), a nuclear receptor that regulates gene expression .
Cellular Effects
The effects of this compound on cells are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve visual function and preserve retinal morphology in mice .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is thought to be involved in the isomerization of retinoids, a process that is crucial for the functioning of the visual system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it can improve electroretinographic responses and dark adaptation in mice over a period of several months .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, studies have shown that both single-dose and long-term monthly dosage regimens with this compound were well-tolerated by the retinas of mice with impaired visual cycles .
Metabolic Pathways
This compound is involved in the metabolic pathways of retinoids. It interacts with enzymes such as retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase .
Transport and Distribution
It is known that vitamin A and its derivatives, including this compound, can be stored within the body in relatively high levels .
Subcellular Localization
It is known that retinoids can aggregate in distinct patterns within various cellular compartments , but specific details about this compound are not yet fully known.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-Retinyl Stearate typically involves the esterification of 9-cis-retinol with stearic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar catalysts and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired ester.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9-cis-Retinyl Stearate can undergo oxidation to form 9-cis-retinoic acid, a biologically active form of vitamin A.
Reduction: Reduction reactions can convert this compound back to 9-cis-retinol.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 9-cis-retinol and stearic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products:
Oxidation: 9-cis-retinoic acid.
Reduction: 9-cis-retinol.
Hydrolysis: 9-cis-retinol and stearic acid.
Comparación Con Compuestos Similares
9-cis-Retinyl Acetate: Another ester of 9-cis-retinol, used in similar applications but with different pharmacokinetic properties.
All-trans-Retinyl Stearate: An isomer of 9-cis-Retinyl Stearate with different biological activity and receptor affinity.
9-cis-Retinoic Acid: The active form of 9-cis-retinoids, directly involved in gene regulation.
Uniqueness: this compound is unique due to its specific geometric configuration, which allows it to interact with both RARs and RXRs. This dual receptor affinity makes it a valuable compound for studying retinoid signaling pathways and developing therapeutic agents targeting multiple retinoid receptors.
Propiedades
IUPAC Name |
[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3/b25-22+,29-28+,33-24-,34-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGACJMSLZMZOX-VBGKRDRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858371 | |
| Record name | (9cis)-O~15~-Octadecanoylretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79299-77-7 | |
| Record name | (9cis)-O~15~-Octadecanoylretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide](/img/structure/B589144.png)
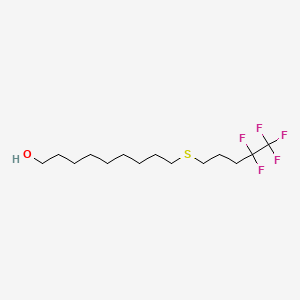





![2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone](/img/structure/B589159.png)
![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)


